molecular formula C11H15Cl B13185290 1-(3-Chloropropyl)-3,5-dimethylbenzene

1-(3-Chloropropyl)-3,5-dimethylbenzene

Cat. No.: B13185290
M. Wt: 182.69 g/mol
InChI Key: XMLFPXSMMOMVNT-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3,5-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a 3-chloropropyl group and two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-3,5-dimethylbenzene typically involves the alkylation of 3,5-dimethylbenzene with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the Friedel-Crafts alkylation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3,5-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 1-(3-hydroxypropyl)-3,5-dimethylbenzene or 1-(3-aminopropyl)-3,5-dimethylbenzene.

    Oxidation: Formation of 1-(3-carboxypropyl)-3,5-dimethylbenzene.

    Reduction: Formation of 1-(3-propyl)-3,5-dimethylbenzene.

Scientific Research Applications

1-(3-Chloropropyl)-3,5-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3,5-dimethylbenzene involves its interaction with specific molecular targets. The chloropropyl group can undergo nucleophilic substitution, leading to the formation of various derivatives that can interact with biological pathways. The benzene ring and methyl groups contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloropropyl)-3,5-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields .

Properties

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

1-(3-chloropropyl)-3,5-dimethylbenzene

InChI

InChI=1S/C11H15Cl/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8H,3-5H2,1-2H3

InChI Key

XMLFPXSMMOMVNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CCCCl)C

Origin of Product

United States

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